molecular formula C13H12FN B12074206 (3-Fluorobiphenyl-5-yl)methanamine

(3-Fluorobiphenyl-5-yl)methanamine

Cat. No.: B12074206
M. Wt: 201.24 g/mol
InChI Key: KCUOONJAZVNAQR-UHFFFAOYSA-N
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Description

(3-Fluorobiphenyl-5-yl)methanamine is an organic compound with the molecular formula C13H12FN and a molecular weight of 201.2395 g/mol . This compound is characterized by the presence of a fluorine atom on the biphenyl structure, which is connected to a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorobiphenyl-5-yl)methanamine typically involves the following steps:

    Formation of Biphenyl Structure: The biphenyl structure is formed through a Suzuki coupling reaction between a fluorinated phenylboronic acid and a halogenated benzene derivative.

    Introduction of Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the biphenyl compound is reacted with formaldehyde and ammonia or an amine under reducing conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorobiphenyl-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine.

    Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

(3-Fluorobiphenyl-5-yl)methanamine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluorobiphenyl-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorobiphenyl-4-yl)methanamine
  • (2-Fluorobiphenyl-4-yl)methanamine
  • (3-Chlorobiphenyl-5-yl)methanamine

Uniqueness

(3-Fluorobiphenyl-5-yl)methanamine is unique due to the specific position of the fluorine atom on the biphenyl ring, which significantly affects its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H12FN

Molecular Weight

201.24 g/mol

IUPAC Name

(3-fluoro-5-phenylphenyl)methanamine

InChI

InChI=1S/C13H12FN/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8H,9,15H2

InChI Key

KCUOONJAZVNAQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CN)F

Origin of Product

United States

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